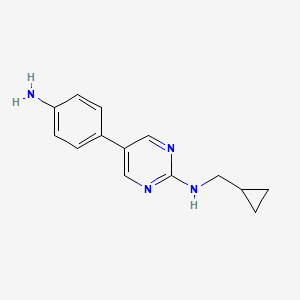

![molecular formula C16H16N4O2 B6443860 8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2640953-99-5](/img/structure/B6443860.png)

8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule that contains a quinoline moiety and a triazaspiro[4.5]decane-2,4-dione moiety . Quinoline is a nitrogen-containing heterocycle and is found in a large variety of naturally occurring compounds and chemically useful molecules having diverse biological activities . The triazaspiro[4.5]decane-2,4-dione moiety is a type of spiro compound, which is a polycyclic compound with rings of different sizes .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a quinoline ring and a triazaspiro[4.5]decane-2,4-dione ring structure . The exact structure would depend on the specific arrangement and bonding of these moieties.Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The quinoline moiety could potentially undergo reactions such as electrophilic substitution, while the triazaspiro[4.5]decane-2,4-dione moiety could potentially undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Properties such as melting point, solubility, and reactivity could be determined through experimental analysis .Safety and Hazards

Direcciones Futuras

Future research on “8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” could involve further exploration of its synthesis, characterization, and biological activity. This could include optimizing the synthesis process, conducting detailed structural analysis, and performing in-depth biological testing to determine its potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary targets of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, act as insecticides . They are transported to all parts of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves .

Mode of Action

For instance, spirotetramat, a related compound, exhibits a unique two-way internal absorption and transport property .

Biochemical Pathways

The specific biochemical pathways affected by 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, affect the biochemical pathways of pests, leading to their elimination .

Pharmacokinetics

The pharmacokinetics of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, have good efficacy and safety for crops .

Result of Action

The specific molecular and cellular effects of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, can effectively control pests for as long as two months .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 8-(quinolin-4-yl)-1,3,8-triazaspiro[4It is known that similar compounds, such as spirotetramat, have high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety .

Análisis Bioquímico

Biochemical Properties

8-(quinolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which are crucial for cell signaling and protein degradation pathways . Additionally, this compound can bind to DNA and RNA, affecting gene expression and replication processes . The interactions between this compound and these biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways . These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression by binding to transcription factors and regulatory elements on DNA . In terms of cellular metabolism, this compound can inhibit key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and nucleic acids . For instance, it can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, it can undergo degradation, leading to the formation of inactive or less active metabolites . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion . The interaction of this compound with metabolic enzymes can also affect the levels of other metabolites and alter metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cells, it can bind to intracellular proteins, such as albumin and heat shock proteins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, nuclear localization signals (NLS) can facilitate its transport into the nucleus, where it can interact with DNA and transcription factors . Similarly, mitochondrial targeting sequences (MTS) can direct it to the mitochondria, affecting mitochondrial function and energy production .

Propiedades

IUPAC Name |

8-quinolin-4-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-14-16(19-15(22)18-14)6-9-20(10-7-16)13-5-8-17-12-4-2-1-3-11(12)13/h1-5,8H,6-7,9-10H2,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNNSZRERGQPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC(=O)N2)C3=CC=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)

![3-[methyl({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443806.png)

![4-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoline](/img/structure/B6443808.png)

![3-methyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B6443818.png)

![4-methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B6443819.png)

![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443828.png)

![3-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}(methyl)amino)-1??,2-benzothiazole-1,1-dione](/img/structure/B6443836.png)

![3-[methyl({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443841.png)

![2-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6443845.png)

![5-chloro-6-{4-[(1,1-dioxo-1??,2-benzothiazol-3-yl)(methyl)amino]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6443852.png)

![3-[methyl(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443884.png)